
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is an organic compound that features a benzene ring substituted with two tetrahydrofuran-2-ylmethyl groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene typically involves the reaction of benzene derivatives with tetrahydrofuran-2-ylmethyl halides under specific conditions. One common method is the alkylation of benzene using tetrahydrofuran-2-ylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield partially or fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its ability to enhance mechanical and thermal properties.
作用機序
The mechanism of action of 1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its benzene ring and tetrahydrofuran-2-ylmethyl groups, which can participate in various chemical reactions. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
類似化合物との比較
Similar Compounds
1,4-Bis((tetrahydrofuran-2-yl)methyl)benzene: Similar structure but with substitutions at the 1 and 4 positions.
1,3-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of tetrahydrofuran-2-ylmethyl groups.
1,3-Bis(methoxymethyl)benzene: Features methoxymethyl groups instead of tetrahydrofuran-2-ylmethyl groups.
Uniqueness
1,3-Bis((tetrahydrofuran-2-yl)methyl)benzene is unique due to the presence of tetrahydrofuran-2-ylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis and materials science.
特性
CAS番号 |
62113-38-6 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
2-[[3-(oxolan-2-ylmethyl)phenyl]methyl]oxolane |
InChI |
InChI=1S/C16H22O2/c1-4-13(11-15-6-2-8-17-15)10-14(5-1)12-16-7-3-9-18-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2 |
InChIキー |
ICLAYWWVLKEYIG-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CC2=CC(=CC=C2)CC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


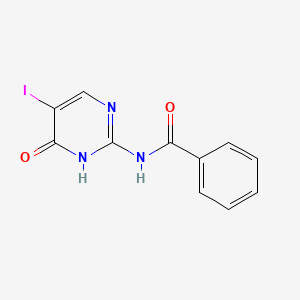
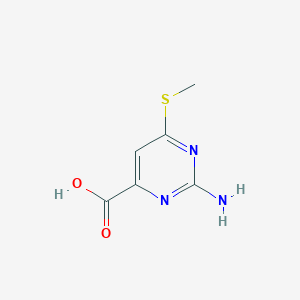
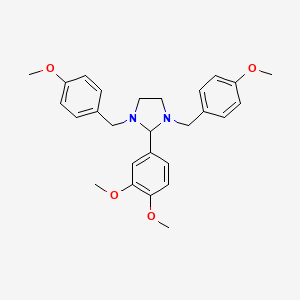
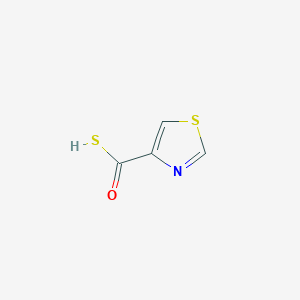

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
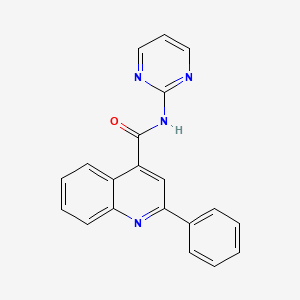
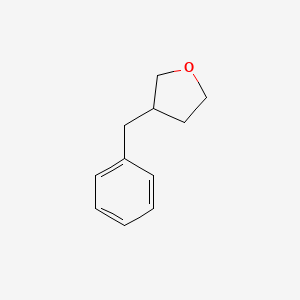

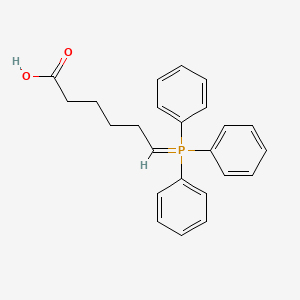
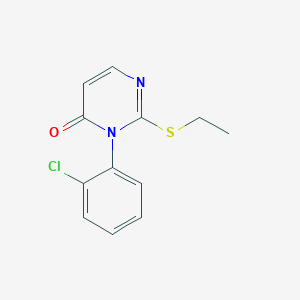

![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
